molecular formula C17H18O2 B12309286 2-(3-Methylphenyl)-4-phenylbutanoic acid

2-(3-Methylphenyl)-4-phenylbutanoic acid

Cat. No.: B12309286
M. Wt: 254.32 g/mol
InChI Key: NKFJQSYNPHUTKP-UHFFFAOYSA-N
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Description

2-(3-Methylphenyl)-4-phenylbutanoic acid is an organic compound with a complex structure that includes both phenyl and methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methylphenyl)-4-phenylbutanoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions typically include the use of palladium catalysts, boronic acids or esters, and appropriate solvents under controlled temperatures and pressures.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylphenyl)-4-phenylbutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: N-bromosuccinimide (NBS) for free radical bromination.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Brominated derivatives.

Scientific Research Applications

2-(3-Methylphenyl)-4-phenylbutanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Methylphenyl)-4-phenylbutanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    2-Phenylbutanoic acid: Lacks the methylphenyl group, resulting in different chemical properties and reactivity.

    3-Methylphenylacetic acid: Similar structure but with a different arrangement of functional groups.

Properties

Molecular Formula

C17H18O2

Molecular Weight

254.32 g/mol

IUPAC Name

2-(3-methylphenyl)-4-phenylbutanoic acid

InChI

InChI=1S/C17H18O2/c1-13-6-5-9-15(12-13)16(17(18)19)11-10-14-7-3-2-4-8-14/h2-9,12,16H,10-11H2,1H3,(H,18,19)

InChI Key

NKFJQSYNPHUTKP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(CCC2=CC=CC=C2)C(=O)O

Origin of Product

United States

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